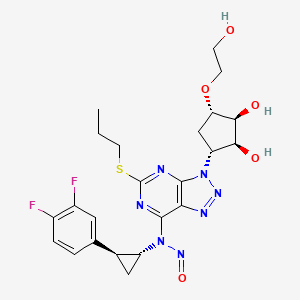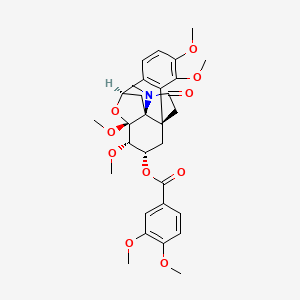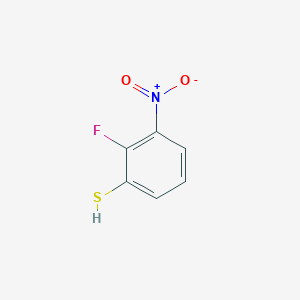
2-Chloropyrimidine-4,5,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloropyrimidine-4,5,6-triamine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropyrimidine-4,5,6-triamine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride, followed by quenching with alcohols and neutralization with ammonia water . This method ensures a high recovery rate and cost efficiency.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes using phosphorus oxychloride and subsequent purification steps to ensure high purity and yield. The use of organic solvents and controlled reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloropyrimidine-4,5,6-triamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, leading to the formation of aminopyrimidine derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Condensation Reactions: It can react with aldehydes and ketones to form fused pyrimidine derivatives.
Common Reagents and Conditions
Phosphorus Oxychloride: Used for chlorination reactions.
Amines: Employed in nucleophilic substitution reactions.
Alcohols: Used for quenching reactions.
Organic Solvents: Such as dioxane, used to facilitate reactions and purifications.
Major Products Formed
Aminopyrimidine Derivatives: Formed through nucleophilic substitution.
Fused Pyrimidines: Resulting from condensation reactions with aldehydes and ketones.
Scientific Research Applications
2-Chloropyrimidine-4,5,6-triamine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Agrochemicals: Used in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Chloropyrimidine-4,5,6-triamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor in certain metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Similar in structure but lacks the chlorine atom.
2,4-Dichloropyrimidine: Contains an additional chlorine atom, leading to different reactivity and applications.
2,4,6-Trichloropyrimidine: Highly chlorinated derivative with distinct chemical properties.
Uniqueness
2-Chloropyrimidine-4,5,6-triamine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in multiple research fields.
Properties
Molecular Formula |
C4H6ClN5 |
|---|---|
Molecular Weight |
159.58 g/mol |
IUPAC Name |
2-chloropyrimidine-4,5,6-triamine |
InChI |
InChI=1S/C4H6ClN5/c5-4-9-2(7)1(6)3(8)10-4/h6H2,(H4,7,8,9,10) |
InChI Key |
ICRYITQFENSSDB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N=C1N)Cl)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid](/img/structure/B13424756.png)
![2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid](/img/structure/B13424773.png)

![1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-2-ene](/img/structure/B13424780.png)
![(2R)-2-[[(1S)-1-carboxy-3-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]propyl]amino]pentanedioic acid](/img/structure/B13424781.png)
![8-Methyl-5-(2-(6-methylpyridin-3-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13424784.png)

